N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide
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Overview
Description
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a fluoro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with N-(1-cyano-1-methylpropyl)amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are substituted benzamides with different functional groups replacing the fluoro group.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-methylpropyl)benzamide
- N-(1-cyano-1-methylpropyl)-3-phenylpropanamide
- N-(1-cyano-1-methylpropyl)-4-methylbenzamide
Uniqueness
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-4-13(3,8-15)16-12(17)10-6-5-9(2)11(14)7-10/h5-7H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSNRRBRJUKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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